Cas no 709-08-0 (4-(cyclohex-1-en-1-yl)phenol)
4-(cyclohex-1-en-1-yl)phenol structure
Product Name:4-(cyclohex-1-en-1-yl)phenol
CAS-nummer:709-08-0
MF:C12H14O
MW:174.238963603973
CID:1746817
PubChem ID:69727
Update Time:2025-04-21
4-(cyclohex-1-en-1-yl)phenol Chemische en fysische eigenschappen
Naam en identificatie
-
- 4-(cyclohex-1-en-1-yl)phenol
- phenol, 4-(1-cyclohexen-1-yl)-
- 4-(1-Cyclohexen-1-yl)phenol
- 4-(cyclohexen-1-yl)phenol
- p-(cyclohexen-2-yl)phenol
- Cyclohexenyl-4-phenol
- BRN 1866788
- SCHEMBL188943
- 709-08-0
- Phenol, p-(1-cyclohexen-1-yl)-
- p-(1-cyclohexenyl)-phenol
- YGEZIEXHMBTZMT-UHFFFAOYSA-N
- DTXSID50221127
- 3-06-00-02747 (Beilstein Handbook Reference)
- Phenol, 4-cyclohexenyl-
-
- Inchi: 1S/C12H14O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h4,6-9,13H,1-3,5H2
- InChI-sleutel: YGEZIEXHMBTZMT-UHFFFAOYSA-N
- LACHT: OC1C=CC(=CC=1)C1=CCCCC1
Berekende eigenschappen
- Exacte massa: 174.10452
- Monoisotopische massa: 174.104
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 13
- Aantal draaibare bindingen: 1
- Complexiteit: 187
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.2
- Topologisch pooloppervlak: 20.2A^2
Experimentele eigenschappen
- Dichtheid: 1.086
- Kookpunt: 304.6°C at 760 mmHg
- Vlampunt: 137.1°C
- Brekindex: 1.583
- PSA: 20.23
4-(cyclohex-1-en-1-yl)phenol Gerelateerde literatuur
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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